![molecular formula C4H10ClNO2S B1404344 3-(Methylsulfonyl)azetidine hydrochloride CAS No. 1400764-60-4](/img/structure/B1404344.png)
3-(Methylsulfonyl)azetidine hydrochloride
Overview
Description
3-(Methylsulfonyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1400764-60-4 . It has a molecular weight of 171.65 and its IUPAC name is 3-(methylsulfonyl)azetidine hydrochloride . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of azetidines, including 3-(Methylsulfonyl)azetidine hydrochloride, has seen significant advancements in recent years . Some of the key developments include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and the application of azetidines in polymer synthesis .Molecular Structure Analysis
The molecular formula of 3-(Methylsulfonyl)azetidine hydrochloride is C4H10ClNO2S . The InChI code for this compound is 1S/C4H9NO2S.ClH/c1-8(6,7)4-2-5-3-4;/h4-5H,2-3H2,1H3;1H .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which makes them significantly more stable than related aziridines . This unique reactivity can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
3-(Methylsulfonyl)azetidine hydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Polymer Synthesis
3-(Methylsulfonyl)azetidine hydrochloride: is a valuable building block in the synthesis of polymers. Its ring structure can undergo anionic and cationic ring-opening polymerization, leading to the formation of polyamines . These polyamines have a variety of applications, including:
Analytical Chemistry
In analytical chemistry, 3-(Methylsulfonyl)azetidine hydrochloride can be used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) . It can serve as:
Future Directions
Recent advances in the chemistry and reactivity of azetidines have opened up new possibilities for their use in various fields . The unique properties of azetidines make them a promising area for future research, particularly in the development of new synthetic methods and their application in drug discovery and polymer synthesis .
properties
IUPAC Name |
3-methylsulfonylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-8(6,7)4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUZBHCVRWHGTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)azetidine hydrochloride | |
CAS RN |
1400764-60-4 | |
Record name | 3-methanesulfonylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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